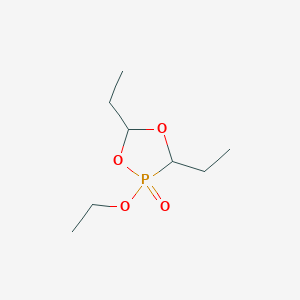![molecular formula C22H16ClNO3 B14318325 Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride CAS No. 109948-27-8](/img/structure/B14318325.png)
Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride is a complex organic compound characterized by its unique structure, which includes both oxo and amino functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride typically involves the reaction of 2-oxo-1,2-diphenylethylamine with phenylacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of the Intermediate: 2-oxo-1,2-diphenylethylamine is reacted with phenylacetyl chloride in the presence of a base such as triethylamine to form the intermediate compound.
Chlorination: The intermediate is then treated with thionyl chloride to introduce the acetyl chloride group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the acetyl chloride group under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amides, esters, or thioesters.
科学的研究の応用
Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and polymers.
作用機序
The mechanism of action of Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by forming stable complexes with their active sites.
Receptor Binding: It can bind to specific receptors, modulating their activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
2-oxo-1,2-diphenylethylamine: A precursor in the synthesis of Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride.
Phenylacetyl chloride: Another precursor used in the synthesis.
2-oxo-1,2-diphenylethyl formate: A related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of oxo and amino functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with biological targets makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
109948-27-8 |
|---|---|
分子式 |
C22H16ClNO3 |
分子量 |
377.8 g/mol |
IUPAC名 |
2-oxo-2-(N-(2-oxo-1,2-diphenylethyl)anilino)acetyl chloride |
InChI |
InChI=1S/C22H16ClNO3/c23-21(26)22(27)24(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)20(25)17-12-6-2-7-13-17/h1-15,19H |
InChIキー |
NCCICXDVHPOUMB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)N(C3=CC=CC=C3)C(=O)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


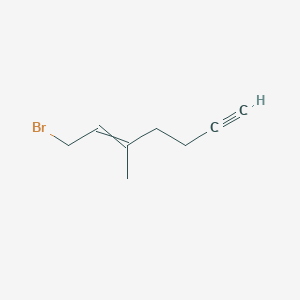
![1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14318259.png)
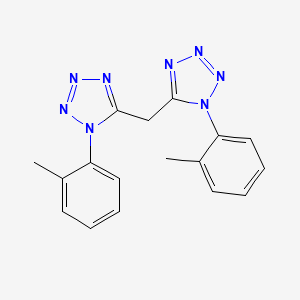
![1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-](/img/structure/B14318283.png)
methanone](/img/structure/B14318293.png)

![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)
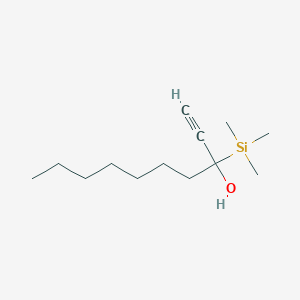
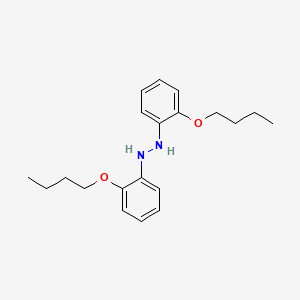
![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
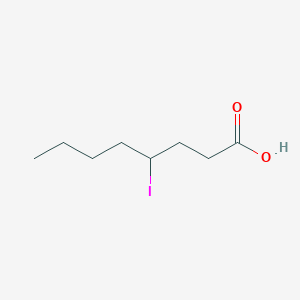
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)
